Z-Val-Trp-OMe

Overview

Description

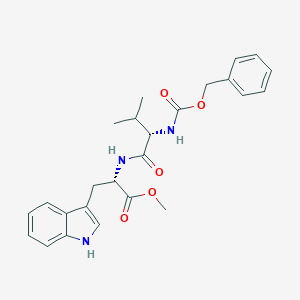

Z-Val-Trp-OMe, also known as N-benzyloxycarbonyl-L-valyl-L-tryptophan methyl ester, is a synthetic peptide derivative. It is composed of the amino acids valine and tryptophan, with a benzyloxycarbonyl (Z) protecting group attached to the valine and a methyl ester group attached to the tryptophan. This compound is often used in peptide synthesis and research due to its stability and reactivity.

Mechanism of Action

Target of Action

Z-Val-Trp-OMe is a peptide compound . The primary target of this compound is Cathepsin B (CTSB) . Cathepsin B is a thiol protease believed to participate in intracellular degradation and turnover of proteins . It is involved in several diseases, making it a promising therapeutic target .

Biochemical Pathways

This compound, being a peptide compound, may be involved in various biochemical pathways. One such pathway could be the tryptophan metabolism pathway . Tryptophan, an essential amino acid, undergoes extensive and complex metabolism along several pathways, resulting in many bioactive molecules acting in various organs through different action mechanisms . .

Pharmacokinetics

It is known that peptide compounds like this compound can exhibit excellent cell penetrability, stability, thermostability, and drug-like properties . These properties can significantly impact the bioavailability of the compound.

Result of Action

Given its target, cathepsin b, it may influence intracellular protein degradation and turnover . This could potentially affect various cellular processes and functions.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dry, cool, and well-ventilated place . It should be handled in accordance with good industrial hygiene and safety practice . These factors can significantly impact the compound’s action and efficacy.

Biochemical Analysis

Molecular Mechanism

It is known that peptides can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that Z-Val-Trp-OMe has a purity of ≥98% and can be stored in a -20°C freezer for up to three years .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-Trp-OMe typically involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val) with L-tryptophan methyl ester (Trp-OMe). The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of the peptide bond. The reaction conditions often include anhydrous solvents like dichloromethane or dimethylformamide, and the reaction is performed under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The purification of the final product is typically achieved through techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Z-Val-Trp-OMe undergoes various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form indole derivatives.

Reduction: The benzyloxycarbonyl protecting group can be removed through hydrogenation.

Substitution: The methyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly used.

Substitution: Hydrolysis can be achieved using aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

Oxidation: Indole derivatives of tryptophan.

Reduction: L-valyl-L-tryptophan.

Substitution: N-benzyloxycarbonyl-L-valyl-L-tryptophan.

Scientific Research Applications

Z-Val-Trp-OMe has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

Biology: Studied for its interactions with enzymes and receptors, providing insights into protein-protein interactions.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.

Comparison with Similar Compounds

Similar Compounds

Z-Val-Trp-OH: The carboxylic acid form of Z-Val-Trp-OMe.

Z-Trp-OMe: A similar compound with only the tryptophan residue.

Z-Val-OH: The carboxylic acid form of Z-Val.

Uniqueness

This compound is unique due to its combination of valine and tryptophan residues, which provides specific chemical and biological properties. The presence of the benzyloxycarbonyl protecting group and the methyl ester group enhances its stability and reactivity, making it a valuable tool in peptide synthesis and research .

Biological Activity

Z-Val-Trp-OMe, or N-(benzyloxycarbonyl)-valyl-tryptophan methyl ester, is a synthetic peptide derivative that exhibits notable biological activities primarily due to its tryptophan component. This compound serves as an important building block in peptide synthesis and has various applications in biochemical research.

Chemical Structure and Properties

This compound is composed of a valine residue protected by a benzyloxycarbonyl (Z) group, followed by a tryptophan residue and a methyl ester functional group. The structure is crucial for its biochemical properties, particularly in interactions with biological targets. The indole ring of tryptophan plays a significant role in various interactions such as hydrogen bonding and pi-pi stacking, which can contribute to the function of the final peptide synthesized from this compound.

Biological Activities

1. Antioxidant Properties:

Tryptophan, part of the this compound structure, is known for its antioxidant properties. This activity is essential for mitigating oxidative stress in biological systems, making it a valuable component in therapeutic applications aimed at reducing oxidative damage.

2. Enzyme Substrate:

this compound acts as a substrate for various enzymes involved in proteolytic activity and peptide processing. Understanding its interaction with these enzymes aids researchers in elucidating catalytic mechanisms and their roles in biological processes.

3. Protein-Protein Interactions:

The compound can probe protein-protein interactions due to its specific binding affinity to certain protein domains. This property is useful for studying protein functions, binding mechanisms, and identifying potential drug targets.

4. Fluorescence-Based Assays:

Thanks to the intrinsic fluorescence properties of the tryptophan residue, this compound can be employed in fluorescence-based assays to study biological processes such as membrane fluidity and protein conformational changes.

Structural Analysis

A study utilizing molecular mechanics followed by density functional theory (DFT) calculations revealed significant insights into the conformational profiles and reactivity properties of this compound. The analysis indicated that the molecule exhibits varying charge distributions depending on its conformation, which affects its interaction with biological receptors .

Comparative Studies

Comparative studies have shown that various compounds structurally similar to this compound exhibit unique properties based on their amino acid composition and protecting groups. For instance:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Z-Leu-Trp-OMe | Leucine instead of Valine | Different hydrophobic interactions |

| Z-Ile-Trp-OMe | Isoleucine instead of Valine | Potentially different metabolic pathways |

| Cbz-Val-Trp | Cbz protection instead of Z | Different stability and reactivity |

| Ac-Val-Trp | Acetyl protection | Varying solubility and biological activity |

These differences highlight the importance of structural modifications on the biological function of peptide derivatives.

Applications in Drug Development

The insights gained from studying this compound have implications for drug development, particularly in creating peptidomimetics with high stability and efficiency. The conformational flexibility observed in peptides is crucial for drug binding, making this compound a valuable subject in computational structure-based drug discovery projects .

Properties

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O5/c1-16(2)22(28-25(31)33-15-17-9-5-4-6-10-17)23(29)27-21(24(30)32-3)13-18-14-26-20-12-8-7-11-19(18)20/h4-12,14,16,21-22,26H,13,15H2,1-3H3,(H,27,29)(H,28,31)/t21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMCXBLPYMWJNTF-VXKWHMMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.